Uracil, 1-cyclohexyl-3,6-dimethyl-5-morpholino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 1-cyclohexyl-3,6-dimethyl-5-morpholino- is a derivative of uracil, a naturally occurring pyrimidine base found in RNA. This compound is characterized by the presence of a cyclohexyl group at position 1, dimethyl groups at positions 3 and 6, and a morpholino group at position 5. The molecular formula of this compound is C16H25N3O3, and it has a molecular weight of 307.44 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives, including 1-cyclohexyl-3,6-dimethyl-5-morpholino-uracil, typically involves the functionalization of the uracil ring. One common method is the alkylation of uracil at the nitrogen atoms. The dimethyl groups can be introduced through methylation reactions using methyl iodide and a strong base like sodium hydride . The morpholino group can be added via a nucleophilic substitution reaction with morpholine .
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis processes that are optimized for yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Uracil, 1-cyclohexyl-3,6-dimethyl-5-morpholino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Morpholine in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted uracil derivatives.
Wissenschaftliche Forschungsanwendungen
Uracil, 1-cyclohexyl-3,6-dimethyl-5-morpholino- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of uracil, 1-cyclohexyl-3,6-dimethyl-5-morpholino- involves its interaction with various molecular targets. In biological systems, it can interact with nucleic acids, potentially inhibiting the replication of viruses or the proliferation of cancer cells . The morpholino group may enhance its binding affinity to specific targets, while the cyclohexyl and dimethyl groups can influence its solubility and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymine: A naturally occurring pyrimidine base in DNA.
Cytosine: Another pyrimidine base found in both DNA and RNA.
1-Methyluracil: A methylated derivative of uracil.
Uniqueness
Uracil, 1-cyclohexyl-3,6-dimethyl-5-morpholino- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the morpholino group can improve its solubility and binding interactions .
Eigenschaften
CAS-Nummer |
32250-76-3 |
---|---|
Molekularformel |
C16H25N3O3 |
Molekulargewicht |
307.39 g/mol |
IUPAC-Name |
1-cyclohexyl-3,6-dimethyl-5-morpholin-4-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H25N3O3/c1-12-14(18-8-10-22-11-9-18)15(20)17(2)16(21)19(12)13-6-4-3-5-7-13/h13H,3-11H2,1-2H3 |
InChI-Schlüssel |
GZIZRUUMRJJNQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C(=O)N1C2CCCCC2)C)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.